N-(3-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide
Overview
Description
N-(3-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Potential as Pesticide
N-derivatives of similar compounds have been studied for their potential as pesticides. New powder diffraction data for various N-derivatives, including compounds similar to N-(3-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide, have been characterized by X-ray powder diffraction, highlighting their potential use in pest control applications (Olszewska et al., 2011).
Anticancer Drug Synthesis and Molecular Docking
The compound has been synthesized and studied for its anticancer activity. A molecular docking analysis targeting the VEGFr receptor was performed to confirm its anticancer activity, and the structure was elucidated using various techniques such as HNMR and LC-MS (Sharma et al., 2018).
Crystallographic Study
The molecular conformation and crystallographic structure of similar compounds have been studied, revealing insights into their molecular arrangements and potential interactions. These studies can be crucial for understanding the physical properties and reactivity of such compounds (Gowda et al., 2007).
Anticonvulsant Activity
Derivatives of similar compounds have shown significant anticonvulsant activity, with mechanisms involving the inhibition of voltage-gated sodium currents and enhancement of GABA effect. These findings are valuable for the development of new anticonvulsant drugs (Pękala et al., 2011).
Chemical Synthesis and Applications
The compound has been involved in various chemical synthesis procedures, demonstrating its versatility and potential applications in different fields, such as the production of quinolones under microwave irradiation (Liu Chang-chu, 2014).
Role in Dye Manufacturing
The compound has been implicated in the manufacturing process of dye intermediates. The discovery of discrepancies in commercially delivered intermediates led to the characterization of new compounds, showcasing the compound's relevance in the dye manufacturing industry (Drabina et al., 2009).
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-6-4-7-12(2)17(11)21-10-16(20)19-15-9-5-8-14(18)13(15)3/h4-9H,10,18H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOYSVQZRSZMOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC(=C2C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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